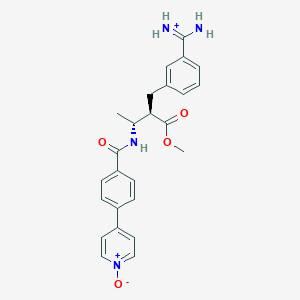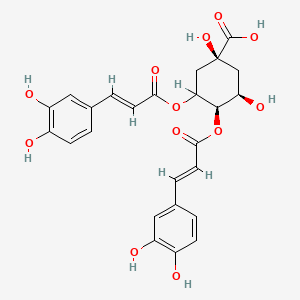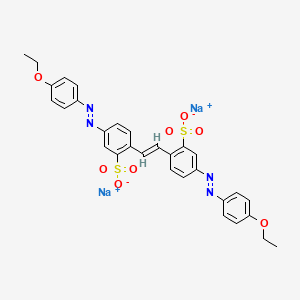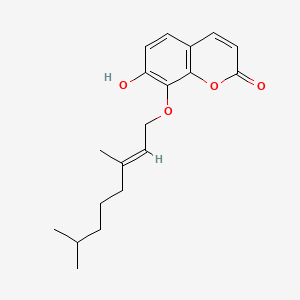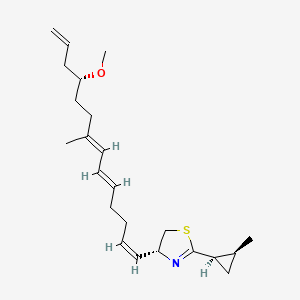
Curacin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Curacin A is a member of thiazoles.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Mechanisms
- Curacin A, derived from the marine cyanobacterium Lyngbya majuscula, exhibits potent anticancer properties, particularly due to its unique structure featuring a thiazoline and cyclopropyl ring. It interacts with the colchicine binding site on microtubules, leading to significant cell toxicity in cancer cells (Chang et al., 2004).
- The CurF multifunctional protein in the biosynthesis of Curacin A plays a crucial role in forming the compound's cyclopropyl ring, a critical structural component contributing to its anti-mitotic and anti-proliferative activity (Geders et al., 2007).
Biosynthetic Pathway
- The biosynthesis of Curacin A involves a complex pathway with multiple polyketide synthases and nonribosomal peptide synthetase. This pathway is marked by a high level of collinearity between gene clusters and the biochemical steps required for Curacin A production (Chang et al., 2004).
- A unique feature of this biosynthetic pathway includes the use of a thioesterase domain in the Curacin A PKS, which contributes to the formation of a terminal alkene moiety, setting it apart from typical PKS assembly lines (Gehret et al., 2011).
Pharmacological Potential
- Cyanobacteria, including those producing Curacin A, are being increasingly recognized for their potential in drug discovery, with some compounds showing promising results in clinical trials. This highlights the future potential of Curacin A in pharmaceutical applications (Vijayakumar & Menakha, 2015).
Synthetic Analogues and Modifications
- Research has been conducted on synthesizing and evaluating analogues of Curacin A, aiming to improve its water solubility and chemical stability while retaining its potent anticancer properties (Wipf et al., 2000).
Mathematical Modeling in Cancer Research
- Mathematical models have been developed to understand the growth of cancer cells and their response to Curacin A treatment, providing insights into the drug's mechanism of action and potential effectiveness in different concentrations (Kozusko et al., 2001).
Structural Insights
- Structural studies on enzymes involved in Curacin A biosynthesis have provided valuable insights into the molecular mechanisms underlying its production and potential for developing novel therapeutic agents (Akey et al., 2012).
Eigenschaften
Produktname |
Curacin A |
|---|---|
Molekularformel |
C23H35NOS |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C23H35NOS/c1-5-11-21(25-4)15-14-18(2)12-9-7-6-8-10-13-20-17-26-23(24-20)22-16-19(22)3/h5,7,9-10,12-13,19-22H,1,6,8,11,14-17H2,2-4H3/b9-7+,13-10-,18-12+/t19-,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
LUEYTMPPCOCKBX-KWYHTCOPSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]1C2=N[C@@H](CS2)/C=C\CC/C=C/C=C(\C)/CC[C@H](CC=C)OC |
SMILES |
CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC |
Kanonische SMILES |
CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC |
Synonyme |
curacin A curacin B curacin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



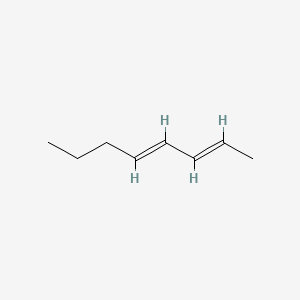
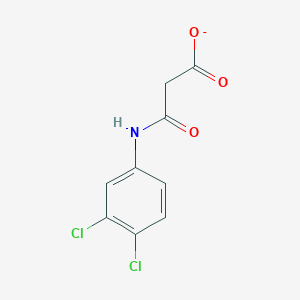

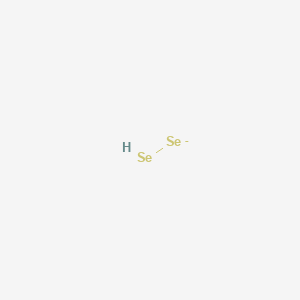

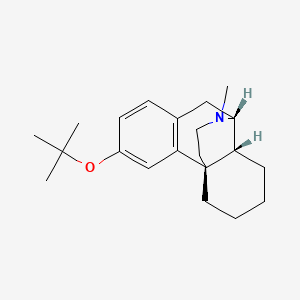
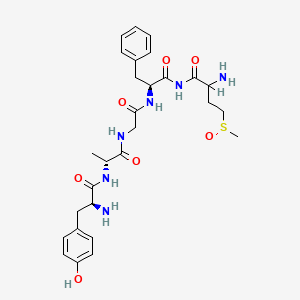
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)
